Product packaging for Bis(5-chlorothiophen-3-yl)ethane-1,2-dione(Cat. No.:CAS No. 2445793-18-8)

Bis(5-chlorothiophen-3-yl)ethane-1,2-dione

Cat. No.: B2634719
CAS No.: 2445793-18-8
M. Wt: 291.16
InChI Key: YBEPUUNPCPALAV-UHFFFAOYSA-N
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Description

Bis(5-chlorothiophen-3-yl)ethane-1,2-dione is a high-purity diketone compound designed for advanced chemical and materials science research. As a structural analog of other well-studied diaryl-1,2-diones, this compound serves as a critical synthetic building block. Its core value lies in its application as a precursor for synthesizing novel functional organic molecules, particularly in the development of photochromic diarylethenes . The 5-chloro-thiophene substituents are key modulators of electronic properties and steric profile, which can influence the performance and characteristics of the resulting materials . In research settings, this diketone is a versatile intermediate for constructing complex heterocyclic systems. Similar α-diketone structures have been used in multicomponent reactions and as key intermediates for pharmaceuticals and organic electronic materials . The compound is strictly for laboratory research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4Cl2O2S2 B2634719 Bis(5-chlorothiophen-3-yl)ethane-1,2-dione CAS No. 2445793-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(5-chlorothiophen-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O2S2/c11-7-1-5(3-15-7)9(13)10(14)6-2-8(12)16-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEPUUNPCPALAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)C(=O)C2=CSC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of Bis(5-chlorothiophen-3-yl)ethane-1,2-dione

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnections are at the carbon-carbon bonds flanking the central dione (B5365651) unit. This leads to three primary retrosynthetic pathways:

Pathway A: Oxidative Coupling. This pathway involves the disconnection of the central C-C bond of the ethane-1,2-dione moiety, leading back to a 5-chlorothiophen-3-yl carbonyl precursor. The forward synthesis would then involve an oxidative coupling of two molecules of this precursor.

Pathway B: Acylation/Condensation. This approach disconnects one of the C-C bonds between a thiophene (B33073) ring and a carbonyl carbon. This suggests a Friedel-Crafts type acylation or a condensation reaction between a suitable 5-chlorothiophene derivative and a two-carbon electrophile.

Pathway C: Organometallic Cross-Coupling. This strategy also involves the disconnection of the C-C bonds between the thiophene rings and the dione core. The forward synthesis would utilize organometallic cross-coupling reactions, such as Stille or Suzuki coupling, to form these bonds.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound is highly dependent on the efficient preparation of appropriately functionalized 5-chlorothiophene precursors.

The synthesis of 5-chlorothiophene-3-carboxylic acid and its derivatives serves as a crucial starting point for several synthetic routes. One documented method involves a multi-step process beginning with thiophene-3-methanol. This alcohol is first converted to thiophene-3-chloride using a chlorinating agent like phosphorus trichloride. Subsequent reaction with potassium cyanide yields thiophene-3-cyanide. The introduction of the chlorine atom at the 5-position can be achieved by reacting the thiophene-3-cyanide with cuprous chloride to form 5-chloro-3-thiophenecarboxaldehyde. Finally, oxidation of this aldehyde under alkaline conditions produces the target 5-chlorothiophene-3-carboxylic acid . This carboxylic acid can then be converted into other useful derivatives, such as acyl chlorides or esters, for subsequent reactions.

StepReactantReagentProduct
1Thiophene-3-methanolPhosphorus trichlorideThiophene-3-chloride
2Thiophene-3-chloridePotassium cyanideThiophene-3-cyanide
3Thiophene-3-cyanideCuprous chloride5-chloro-3-thiophenecarboxaldehyde
45-chloro-3-thiophenecarboxaldehydeOxidizing agent (alkaline)5-chlorothiophene-3-carboxylic acid

With suitable precursors in hand, the next critical phase is the construction of the central ethane-1,2-dione bridge. Several methodologies can be considered for this transformation.

Oxidative C-H/C-H coupling presents a direct and atom-economical approach to forming the central C-C bond of the dione. Palladium-catalyzed aerobic oxidative homocoupling has been successfully applied to thiophene derivatives to form 2,2'-bithiophenes nih.gov. This methodology often employs a Pd(II) catalyst, sometimes in conjunction with a cocatalyst like Cu(OAc)2, and an ancillary ligand such as 1,10-phenanthroline-5,6-dione under an oxygen atmosphere nih.gov. For the synthesis of this compound, a similar strategy could be envisioned starting from a 3-functionalized 5-chlorothiophene where the functional group can be converted to a carbonyl.

Catalyst SystemLigandCo-catalystOxidantSubstrate ScopeRef.
Pd(OAc)21,10-phenanthroline-5,6-dioneCu(OAc)2O2 (aerobic)2-Halo-3-alkylthiophenes nih.gov

Acylation reactions, particularly Friedel-Crafts acylation, are a classic method for forming carbon-carbon bonds with aromatic systems. The synthesis of di(thiophen-2-yl)alkane diones has been achieved through the reaction of thiophene with diacyl chlorides in the presence of a Lewis acid catalyst like AlCl3 nih.gov. To synthesize the target molecule, 2-chlorothiophene could be acylated with oxalyl chloride. However, controlling the regioselectivity of the acylation on the thiophene ring is a significant challenge.

Condensation reactions provide another avenue. For instance, the condensation of two equivalents of a 5-chlorothiophen-3-yl organometallic reagent with a suitable two-carbon electrophile, such as oxalyl chloride, could yield the desired product.

Thiophene DerivativeAcylating AgentCatalystProduct TypeRef.
ThiopheneAdipoyl chlorideAlCl31,6-di(thiophen-2-yl)hexane-1,6-dione nih.gov
ThiophenePimeloyl chlorideAlCl31,7-di(thiophen-2-yl)heptane-1,7-dione nih.gov

Organometallic cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are powerful tools for the construction of C-C bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. For the synthesis of this compound, a plausible route would involve the preparation of a 5-chlorothiophen-3-yl organometallic species (e.g., a boronic acid or a stannane derivative) and its subsequent coupling with a two-carbon synthon bearing two leaving groups, such as oxalyl chloride. The synthesis of dithien-2-yl substituted cyclobutenediones has been accomplished using Pd(0)-catalyzed cross-coupling reactions, demonstrating the feasibility of this approach for creating bonds between thiophene rings and carbonyl-containing structures researchgate.net.

Coupling ReactionOrganometallic ReagentCoupling PartnerCatalystRef.
Stille CouplingOrganostannaneOrganic Halide/TriflatePd(0) complex acs.org
Suzuki-Miyaura CouplingOrganoboronic acid/esterOrganic Halide/TriflatePd(0)/Pd(II) complex semanticscholar.org

Methodologies for Installing the Ethane-1,2-dione Core

Catalytic Systems and Reaction Condition Optimization

The core of synthesizing this compound involves the formation of a C(sp²)-C(sp²) bond between the thiophene ring and the ethanedione core. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose due to their high functional group tolerance and catalytic efficiency.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. rsc.org For the assembly of this compound, the Suzuki-Miyaura and Stille reactions represent two of the most plausible and effective strategies. Both reactions follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

A viable synthetic approach involves the coupling of two equivalents of a 3-functionalized 5-chlorothiophene derivative with oxalyl chloride.

Suzuki-Miyaura Reaction: This reaction typically couples an organoboron compound with an organohalide. For this synthesis, the strategy would involve reacting 5-chloro-3-thienylboronic acid or its corresponding pinacol ester with oxalyl chloride. While the coupling of boronic acids with acyl chlorides is well-established, it often requires anhydrous conditions to prevent hydrolysis of the acid chloride. nih.gov The reaction is catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or using a stable Pd(0) source such as Pd(PPh₃)₄. nih.gov

Stille Reaction: The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organohalide or pseudohalide. wikipedia.orglibretexts.org The proposed route would be the reaction between (5-chloro-3-thienyl)tributylstannane and oxalyl chloride. Stille couplings are known for their excellent functional group tolerance, and the organostannane reagents are stable to air and moisture. wikipedia.org A significant advantage is the chemoselectivity observed in some systems, where acyl chlorides can be coupled preferentially in the presence of aryl halides. nih.gov However, a major drawback is the toxicity of the organotin byproducts, which can complicate purification and pose environmental concerns. wikipedia.org

Both methods provide a direct and modular route to the target diketone structure by leveraging well-understood catalytic cycles capable of functionalizing the C3-position of the thiophene ring.

The choice of ligand is critical to the success of palladium-catalyzed cross-coupling reactions. The ligand stabilizes the palladium center, influences its reactivity, and is crucial for facilitating the key steps of the catalytic cycle. For challenging couplings involving heteroaryl substrates or less reactive halides, simple ligands like triphenylphosphine (PPh₃) are often insufficient.

Modern catalyst systems frequently employ bulky, electron-rich monophosphine ligands, which have been shown to dramatically improve reaction rates and yields. nih.gov Ligands such as dicyclohexyl(2′,6′-dimethoxy[1,1′'-biphenyl]-2-yl)phosphane (SPhos) and other Buchwald-type ligands are highly effective for Suzuki-Miyaura couplings involving thiophene substrates. nih.govsemanticscholar.org These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step. The steric bulk of these ligands also accelerates the final reductive elimination step, leading to faster catalyst turnover. uwindsor.ca

In Stille couplings, sterically hindered, electron-rich ligands also accelerate the reaction, with the transmetalation step often being rate-limiting. harvard.edu The design of phosphine-borane ligands has enabled highly chemoselective Stille couplings, where acyl chlorides react in preference to aryl halides, a feature that would be highly beneficial in complex syntheses. nih.gov

Optimizing reaction parameters is essential for maximizing yield, minimizing side reactions, and ensuring reproducibility. The solvent plays a crucial role, as it must solubilize the reactants and catalyst while also influencing the reaction mechanism. whiterose.ac.uk Temperature and reaction time are interdependent variables that must be carefully controlled to drive the reaction to completion without causing decomposition of reactants or products.

The following interactive table summarizes typical conditions and outcomes for Suzuki-Miyaura couplings of bromothiophenes, illustrating the impact of different parameters.

Catalyst System (mol%)SubstratesBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)5-Bromothiophene-2-carboxylic acid derivative + Arylboronic acidNa₂CO₃Toluene/EtOH/H₂O9012~70 nih.gov
Pd(dppf)Cl₂ (3)5-Bromo-1-ethyl-1H-indazole + Thiophene-2-boronic acidK₂CO₃DME802>90 researchgate.net
Pd(OAc)₂ (1) / SPhos (2)Methyl 5-bromothiophene-2-carboxylate + Cyclopropylboronic acidK₃PO₄Toluene/H₂O90293 nih.govsemanticscholar.org
Pd(PPh₃)₄ (5)2,5-Dibromothiophene + Isopropenylboronic acid pinacol esterNaOHToluene/H₂O802480 nih.gov

For the synthesis of this compound, a systematic screening of these parameters would be necessary to identify the optimal conditions that provide the highest yield and purity of the final product.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. orgchemres.org Applying these principles to the synthesis of complex molecules is crucial for environmental sustainability and process safety.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org While cross-coupling reactions are powerful, their atom economy is inherently limited by the stoichiometric byproducts generated from the organometallic reagent and the base.

Suzuki Reaction Byproducts: For a coupling using a thienylboronic acid (R-B(OH)₂) and oxalyl chloride, the theoretical byproducts include boric acid (B(OH)₃) and chloride salts from the base (e.g., 2 KCl from K₂CO₃).

Stille Reaction Byproducts: For a coupling using a thienylstannane (R-SnBu₃), the major byproduct is tributyltin chloride (Bu₃SnCl), which is highly toxic and presents significant waste disposal challenges.

From an atom economy and waste perspective, the Suzuki-Miyaura reaction is generally preferable to the Stille reaction due to the less toxic nature of the boron byproducts. Waste can be further minimized by using catalysts with high turnover numbers, which allows for lower catalyst loadings, and by choosing synthetic routes with fewer steps. Direct C-H activation is an emerging strategy that offers superior atom economy by avoiding the pre-functionalization of substrates, thereby eliminating the organometallic byproducts entirely. beilstein-journals.org

A primary focus of green chemistry is the replacement of volatile and toxic organic solvents with safer, more environmentally friendly alternatives. digitellinc.com Significant progress has been made in performing palladium-catalyzed cross-coupling reactions in greener media.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Suzuki-Miyaura reactions are often compatible with aqueous systems, typically using a water-soluble co-solvent like ethanol or employing surfactants to create micelles that act as nanoreactors. aidic.it

Renewable Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and limonene, are becoming viable replacements for petroleum-derived solvents like toluene and THF. nih.govacs.org Carbonylative coupling reactions, similar to the proposed synthesis, have been successfully performed in limonene. acs.org

Solvent-Free Conditions: In some cases, reactions can be performed neat (without any solvent), often with microwave assistance to accelerate the reaction. nih.govacgpubs.org This approach completely eliminates solvent waste, representing a significant green advancement.

By carefully selecting a modern catalytic system and optimizing the reaction conditions with green solvents, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Advanced Spectroscopic and Crystallographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of Bis(5-chlorothiophen-3-yl)ethane-1,2-dione. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a complete picture of the molecule's atomic arrangement can be constructed.

Multi-dimensional NMR Experiments for Structural Connectivity (e.g., COSY, HSQC, HMBC)

To unequivocally establish the covalent framework of this compound, a suite of two-dimensional (2D) NMR experiments would be employed. These experiments provide information on the connectivity between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For the thiophene (B33073) rings, a cross-peak would be expected between the two adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of the carbon signals corresponding to the protonated carbons of the thiophene rings.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment is crucial for identifying connectivity across multiple bonds. It would be instrumental in connecting the thiophene rings to the ethane-1,2-dione linker by showing correlations between the thiophene protons and the carbonyl carbons. Furthermore, correlations between the thiophene protons and other carbons within the same ring would help to confirm the substitution pattern.

Based on data from related substituted thiophenes, predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the interactive table below. The thiophene protons are expected to appear in the aromatic region, with their exact shifts influenced by the electron-withdrawing effects of the chloro and acetyl groups. The carbonyl carbons of the dione (B5365651) linker are anticipated to resonate at a significantly downfield chemical shift.

Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted HSQC CorrelationPredicted Key HMBC Correlations
Thiophene H7.2 - 7.8-YesCarbonyl C, other thiophene C's
Thiophene C-H-125 - 135YesThiophene H
Thiophene C-Cl-128 - 138NoThiophene H
Thiophene C-CO-135 - 145NoThiophene H
Carbonyl C=O-190 - 200NoThiophene H

Variable Temperature NMR for Conformational Dynamics

The ethane-1,2-dione linker in this compound allows for rotational freedom of the two chlorothiophen-3-yl moieties. Variable temperature (VT) NMR studies would provide insights into the conformational dynamics of the molecule. At room temperature, if the rotation around the single bonds connecting the thiophene rings to the dione linker is fast on the NMR timescale, sharp, averaged signals would be observed. Upon cooling, if the rotational barrier is significant enough, this rotation may slow down, leading to the decoalescence of signals and the appearance of distinct resonances for each conformer. Analysis of the coalescence temperature and the line shapes at different temperatures would allow for the calculation of the energy barrier to rotation. The conformational preferences in diaryl diketones are influenced by steric and electronic factors, and VT NMR would be a key technique to probe these aspects in the title compound.

Vibrational Spectroscopy Studies (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

Detailed Assignment of Characteristic Vibrational Modes (e.g., C=O stretching, C-S stretching, C-Cl stretching)

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The assignment of these modes can be predicted based on the extensive literature on thiophene derivatives and α-diketones.

C=O Stretching: The two carbonyl groups of the ethane-1,2-dione linker are expected to give rise to strong, characteristic stretching vibrations in the IR spectrum, typically in the region of 1680–1720 cm⁻¹. The exact frequency would be sensitive to the electronic effects of the attached thiophene rings. The coupling between the two C=O oscillators could potentially lead to symmetric and asymmetric stretching modes, which might be resolved in the spectrum.

C-S Stretching: The carbon-sulfur bonds within the thiophene rings will have characteristic stretching vibrations. These are generally weaker than C=O stretches and are expected to appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is also expected in the fingerprint region, usually between 600 and 800 cm⁻¹. The presence of this band would provide clear evidence for the chlorination of the thiophene rings.

The following interactive table summarizes the predicted characteristic vibrational modes for this compound.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity in IRExpected Intensity in Raman
C=O Stretching1680 - 1720StrongMedium
Thiophene Ring C=C Stretching1400 - 1600Medium to StrongStrong
Thiophene Ring C-C Stretching1300 - 1450MediumMedium
C-S Stretching600 - 800Medium to WeakMedium
C-Cl Stretching600 - 800Medium to StrongMedium

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks (if present)

Given the molecular structure of this compound, which lacks traditional hydrogen bond donors such as O-H or N-H groups, the formation of classical hydrogen bonds is not anticipated. However, the possibility of weak, non-conventional intermolecular interactions, such as C-H···O or C-H···Cl interactions, cannot be entirely ruled out in the solid state. These subtle interactions can influence the molecular packing in the crystal lattice. In solution, the presence of any significant intermolecular interactions would be concentration-dependent and could potentially be probed by careful analysis of changes in chemical shifts or vibrational frequencies upon dilution. However, strong intra- or intermolecular hydrogen bonding networks are not expected to be a prominent feature of this compound's chemistry.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₁₀H₄Cl₂O₂S₂), the theoretically calculated exact mass would be compared against the experimentally obtained value. The high accuracy of this technique provides strong evidence for the chemical formula and is a critical first step in the structural elucidation of a new compound.

Parameter Expected Information
Theoretical Exact Mass Calculated based on the most abundant isotopes of C, H, Cl, O, and S.
Experimentally Measured Mass The precise mass-to-charge ratio determined by the HRMS instrument.
Mass Error (ppm) The difference between the theoretical and experimental mass, typically in parts per million.
Isotopic Pattern The characteristic pattern arising from the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S) isotopes, which must match the theoretical distribution.

This table represents the type of data expected from an HRMS analysis of this compound. Actual experimental values are not available.

X-ray Single Crystal Diffraction for Molecular and Supramolecular Architecture Determination

X-ray single crystal diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique would provide a wealth of information about the molecular geometry, conformation, and the arrangement of molecules within the crystal lattice.

A successful crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is fundamental for understanding the electronic structure and steric effects. For instance, the C-S and C-Cl bond lengths in the thiophene rings, as well as the geometry of the central ethane-1,2-dione linker, would be of particular interest.

Parameter Description
Bond Lengths (Å) The distances between the nuclei of bonded atoms (e.g., C-C, C=O, C-S, C-Cl).
Bond Angles (°) The angles formed by three connected atoms (e.g., S-C-C, C-C=O).
Torsion Angles (°) The dihedral angles that describe the conformation around a chemical bond (e.g., the rotation around the central C-C bond of the dione).

This table outlines the structural parameters that would be obtained from X-ray diffraction. Specific values for the title compound are not available.

The relative orientation of the two 5-chlorothiophen-3-yl groups with respect to the central dione linker is a key conformational feature. X-ray diffraction would reveal the preferred conformation in the solid state, including the torsion angle between the two thiophene rings and the planarity of the molecule.

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. A detailed crystallographic study would allow for the identification and characterization of these interactions, which are crucial for understanding the supramolecular chemistry of the compound. Potential interactions for this compound could include C-H⋯O, C-H⋯S, and C-H⋯Cl hydrogen bonds, as well as halogen bonding (Cl⋯O or Cl⋯S) and π–π stacking between the thiophene rings.

Interaction Type Atoms Involved Significance
C-H⋯O A hydrogen atom bonded to a carbon and an oxygen atom of a carbonyl group.Influences crystal packing and molecular conformation.
C-H⋯S A hydrogen atom bonded to a carbon and a sulfur atom of a thiophene ring.Contributes to the overall stability of the crystal lattice.
C-H⋯Cl A hydrogen atom bonded to a carbon and a chlorine atom.A weak hydrogen bond that can direct molecular assembly.
Halogen Bonding An interaction between a chlorine atom and a Lewis basic site (e.g., O or S).A directional interaction that can be used in crystal engineering.
π–π Stacking The interaction between the aromatic thiophene rings of adjacent molecules.Important for the electronic properties and stability of the crystal.

This table lists the potential intermolecular interactions that could be identified through X-ray crystallography. The presence and geometry of these interactions for the title compound are currently unknown.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Inference

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within a molecule. The absorption spectrum would reveal the wavelengths of light that the molecule absorbs, corresponding to the promotion of electrons to higher energy levels. The emission spectrum, if the compound is fluorescent, would show the wavelengths of light emitted as the excited electrons return to the ground state. These spectra provide insights into the electronic structure, including the extent of conjugation within the molecule. The positions of the absorption and emission maxima, as well as the Stokes shift (the difference between the two), are characteristic properties of a molecule's electronic system.

Spectroscopic Parameter Information Provided
λmax (Absorption) Wavelengths of maximum light absorption, corresponding to electronic transitions (e.g., π→π*).
ε (Molar Absorptivity) A measure of how strongly the compound absorbs light at a given wavelength.
λem (Emission) Wavelengths of maximum fluorescence emission.
Quantum Yield (Φ) The efficiency of the fluorescence process.
Stokes Shift The energy difference between absorption and emission maxima, related to the structural relaxation in the excited state.

This table describes the data that would be obtained from electronic spectroscopy. No such data has been reported for this compound.

Determination of Electronic Transitions and Absorption/Emission Maxima

To characterize the electronic properties of this compound, researchers would typically employ UV-Visible absorption and fluorescence spectroscopy. The absorption spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to various excited states (e.g., π → π* or n → π* transitions). The wavelength of maximum absorption (λmax) would be recorded, along with the molar extinction coefficient (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Furthermore, fluorescence spectroscopy would be used to determine the emission spectrum of the compound after it has been excited by light. This would provide the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF), indicating the efficiency of the emission process. This data is fundamental to understanding the compound's potential applications in materials science and optoelectronics.

Solvatochromic Studies and Solvent Effects on Electronic Spectra

Solvatochromic studies would involve recording the absorption and emission spectra of this compound in a range of solvents with varying polarities. The goal of these studies is to observe how the solvent environment affects the electronic transitions of the molecule. A shift in the absorption or emission maxima to a longer wavelength (a bathochromic or red shift) or a shorter wavelength (a hypsochromic or blue shift) with increasing solvent polarity provides insight into the nature of the ground and excited states of the molecule.

By analyzing these shifts using solvent polarity scales (e.g., the Reichardt ET(30) scale), researchers can quantify the extent of the solvatochromism and understand the differential solvation of the ground and excited states. This information is crucial for applications where the compound might be used in different media, such as in sensors or as a probe for local environments.

Without dedicated synthesis and experimental analysis of this compound, the specific data for these characterization techniques remains unavailable.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. scispace.com This equilibrium geometry corresponds to the minimum energy on the potential energy surface. By optimizing the structure of Bis(5-chlorothiophen-3-yl)ethane-1,2-dione, one can obtain crucial data such as bond lengths, bond angles, and dihedral angles that define its molecular architecture. e3s-conferences.org The energetic stability of the compound is then confirmed by ensuring that the optimized structure represents a true energy minimum through frequency calculations. For thiophene-based systems, computational methods have been successfully used to obtain fully optimized structures, providing foundational data for all subsequent property calculations. scispace.com

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. wikipedia.orgslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, other important electronic properties can be estimated:

Ionization Potential (IP): The energy required to remove an electron from a molecule, approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to a molecule, approximated as EA ≈ -ELUMO.

For various thiophene (B33073) derivatives, DFT calculations have been used to determine these parameters, revealing how different substituents can tune their electronic behavior and reactivity. nih.gov

Illustrative Data Table for FMO Properties of a Generic Thiophene Derivative

Note: The following data is representative and not specific to this compound.

ParameterValue (eV)
HOMO Energy-4.994
LUMO Energy-1.142
HOMO-LUMO Gap (ΔE)3.852
Ionization Potential (IP)4.994
Electron Affinity (EA)1.142

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov

Red Regions: These areas indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. In thiophene derivatives, these regions are often localized on electronegative atoms like oxygen or sulfur. researchgate.net

Blue Regions: These areas represent positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack.

Green/Yellow Regions: These indicate neutral or weakly polarized areas.

By mapping the MEP of this compound, one could identify the electron-rich carbonyl oxygen atoms as sites for electrophilic interaction and potentially electron-deficient regions on the thiophene ring as sites for nucleophilic attack. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and electronic transitions, such as those observed in UV-visible spectroscopy. cecam.orgrsc.org

TD-DFT calculations can predict the electronic absorption spectrum of a molecule by calculating the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.gov

Excitation Energy: The energy required to promote an electron from a lower energy orbital to a higher energy orbital. This corresponds to the position of an absorption band (λmax) in a UV-vis spectrum.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a particular electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption band.

For organic dyes based on thiophene, TD-DFT has been successfully used to predict their absorption spectra and rationalize the relationship between molecular structure and photophysical properties. nih.govresearchgate.net A TD-DFT study of this compound would predict its λmax values and the nature of the electronic transitions (e.g., π → π* or n → π*), providing insight into its color and photochemical behavior.

Exploration of Research Applications Non Clinical

Application in Materials Science and Advanced Functional Materials

The unique electronic and structural characteristics of Bis(5-chlorothiophen-3-yl)ethane-1,2-dione make it a promising candidate for the development of advanced functional materials. The electron-rich thiophene (B33073) rings, combined with the electron-withdrawing dione (B5365651) linker and chloro-substituents, create a molecule with tunable electronic properties that are highly sought after in materials science.

Precursors for Polymeric Materials (e.g., organic semiconductors, conducting polymers)

This compound can serve as a valuable monomer for the synthesis of novel polymeric materials. The dione moiety can be chemically transformed, for instance, into a fused aromatic system through reactions like condensation with diamines to form quinoxaline (B1680401) derivatives. This creates a rigid and planar polymer backbone, a key feature for efficient charge transport in organic semiconductors.

The resulting polymers are expected to exhibit p-type (hole-transporting) or potentially n-type (electron-transporting) semiconductor behavior, depending on the co-monomer used in polymerization. The presence of chlorine atoms on the thiophene rings would likely lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This can enhance the material's stability in ambient conditions and improve its compatibility with other materials in electronic devices. Polymers derived from similar thiophene-based diones have shown promise in organic field-effect transistors (OFETs) and as donor or acceptor materials in organic solar cells.

Table 1: Potential Properties of Polymers Derived from this compound (Note: These are projected properties based on analogous thiophene-based polymers and are not experimental data for this specific compound.)

PropertyProjected CharacteristicRationale
Semiconductor Type P-type or N-typeDependent on the co-monomer and final polymer structure.
Charge Carrier Mobility Moderate to HighPlanar backbone structure facilitates intermolecular π-π stacking.
Electrochemical Stability EnhancedChloro-substituents can increase oxidation potential.
Solubility Potentially goodCan be controlled by attaching flexible side chains to the polymer backbone.

Building Blocks for Supramolecular Assemblies and Frameworks

The planar structure and the presence of multiple functional groups (carbonyls, chloro- and thio-ethers) in this compound make it an excellent candidate for constructing supramolecular assemblies. These assemblies are formed through non-covalent interactions such as hydrogen bonding, halogen bonding (involving the chlorine atoms), and π-π stacking.

By carefully designing the molecular architecture, it is possible to create self-assembling systems that form ordered nanostructures like nanofibers, vesicles, or crystalline frameworks. These organized structures can exhibit unique collective properties that are different from the individual molecules. For instance, supramolecular polymers formed from this compound could display interesting photophysical or electronic properties. Furthermore, it could be used to construct metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with potential applications in gas storage, catalysis, and sensing.

Components in Organic Optoelectronic Devices (e.g., OLEDs, organic photovoltaics)

Thiophene-containing molecules are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their excellent electronic and optical properties. This compound could be utilized in several ways in these devices.

As a building block for conjugated polymers or small molecules, it could function as the emissive layer in an OLED or as the donor or acceptor material in the active layer of an OPV. The chlorine substitution can be advantageous in tuning the emission color in OLEDs or optimizing the energy level alignment for efficient charge separation in OPVs. The dione group can also be a site for further functionalization to fine-tune the optoelectronic properties.

Table 2: Potential Roles in Organic Optoelectronic Devices (Note: These are projected roles based on analogous thiophene-based materials.)

DevicePotential RoleExpected Advantage
OLED Component of the emissive layer or host material.Tunable emission color and improved stability.
OPV Component of the donor or acceptor material in the active layer.Optimized energy levels for efficient charge separation and high open-circuit voltage.
OFET Active semiconductor layer.Good charge transport characteristics due to potential for ordered packing.

Photochromic Systems and Switches

The core structure of this compound is related to diarylethene-type photochromic molecules. While the ethane-1,2-dione bridge itself is not photochromic, it can be chemically converted to a photoactive ethene bridge. For instance, a McMurry coupling reaction could transform the dione into a diarylethene derivative.

These diarylethenes can undergo reversible cyclization reactions upon irradiation with UV and visible light, leading to a change in their color and electronic properties. This photo-switching behavior is the basis for their application in molecular switches, optical data storage, and smart materials. The presence of the 5-chloro-substituents on the thiophene rings would be expected to influence the absorption spectra of the open and closed forms, as well as the quantum yield and fatigue resistance of the photochromic process.

Ligand Design in Coordination Chemistry

The dione moiety in this compound presents an interesting site for metal coordination, allowing the molecule to act as a ligand in coordination chemistry.

Chelation Properties and Metal Binding Affinity of the Dione Moiety

The two adjacent carbonyl groups of the ethane-1,2-dione unit form a classic bidentate chelation site for a wide variety of metal ions. This α-diketone motif can coordinate to transition metals, lanthanides, and main group metals to form stable five-membered chelate rings.

Synthesis and Structural Characterization of Novel Metal Complexes

The dione moiety of this compound presents a versatile coordination site for the synthesis of novel metal complexes. The oxygen atoms of the dione can act as a bidentate ligand, chelating to a variety of transition metals. Research on analogous diketone and thiophene-containing ligands has demonstrated the formation of stable complexes with metals such as cobalt, nickel, copper, and zinc. researchgate.net

The synthesis of metal complexes with this compound would likely involve the reaction of the dione with a metal salt in a suitable solvent. The resulting complexes could be characterized using a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Table 1: Expected Coordination Behavior and Characterization of Metal Complexes

Metal IonExpected GeometryKey Characterization Techniques
Co(II)Tetrahedral or OctahedralUV-Vis, IR, Magnetic Susceptibility
Ni(II)Square Planar or OctahedralUV-Vis, IR, Magnetic Susceptibility
Cu(II)Distorted OctahedralEPR, UV-Vis, IR
Zn(II)TetrahedralNMR, IR

This table is predictive and based on the known coordination chemistry of similar dione and thiophene-based ligands.

The presence of the chlorine and sulfur atoms on the thiophene rings could also influence the electronic properties and crystal packing of the resulting metal complexes, potentially leading to novel supramolecular architectures.

Catalytic Applications of Metal-Dione Complexes in Organic Transformations

Metal complexes containing dione and thiophene moieties have shown promise as catalysts in a variety of organic transformations. For instance, palladium complexes with ligands containing sulfur and nitrogen or phosphorus donor atoms have been effectively used in cross-coupling reactions. nih.govnih.gov The electronic properties of the this compound ligand, influenced by the electron-withdrawing chlorine atoms, could modulate the catalytic activity of its metal complexes.

Potential catalytic applications could include:

Cross-Coupling Reactions: Palladium or nickel complexes could be investigated for their efficacy in Suzuki, Heck, or Sonogashira coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis.

Oxidation Reactions: Manganese or cobalt complexes might exhibit catalytic activity in the oxidation of alcohols or hydrocarbons.

Reduction Reactions: Rhodium or iridium complexes could be explored as catalysts for hydrogenation or transfer hydrogenation reactions.

The performance of these catalysts would be evaluated based on factors such as yield, selectivity, and turnover number.

Electrochemical Properties and Redox-Active Systems

The presence of the electroactive thiophene rings and the dione group suggests that this compound and its metal complexes could possess interesting electrochemical properties.

Cyclic Voltammetry for Redox Potentials and Stability Assessment

Cyclic voltammetry (CV) would be a primary technique to investigate the redox behavior of this compound and its metal complexes. CV studies on similar thiophene-based molecules have revealed reversible or quasi-reversible redox processes. researchgate.netnih.gov By scanning the potential, the oxidation and reduction potentials of the compound can be determined, providing insight into the stability of its different redox states.

Table 2: Predicted Redox Behavior from Cyclic Voltammetry

Compound TypeExpected Redox EventsInformation Gained
Free LigandOxidation of thiophene rings, reduction of dioneHOMO/LUMO energy levels, electrochemical stability
Metal ComplexesMetal-centered (e.g., M(II)/M(III)) and/or ligand-centered redox processesInfluence of metal on redox properties, stability of different oxidation states

This table is a hypothetical representation of expected cyclic voltammetry results.

Fundamental Studies on Electron Transfer Mechanisms

Understanding the electron transfer mechanisms is crucial for designing molecules for applications in molecular electronics and energy conversion. For this compound, theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to model the electronic structure and predict the pathways of electron transfer. mdpi.com

Experimental techniques like spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemistry, could be used to identify the species formed upon oxidation or reduction and to study the kinetics of electron transfer.

Potential for Electrochromic Materials

Thiophene-based polymers are well-known for their electrochromic properties, meaning they change color upon the application of an electrical potential. rsc.orgresearchgate.netmdpi.comresearchgate.net The extended π-conjugation possible through the thiophene rings in this compound suggests that polymers derived from this monomer could exhibit electrochromism.

Electropolymerization of the monomer onto a conductive substrate could yield a thin film whose color can be reversibly switched by applying different voltages. The color change would be associated with the transition between the neutral and oxidized (or reduced) states of the polymer. The performance of such an electrochromic material would be assessed by its contrast ratio, switching speed, and long-term stability. The presence of the dione moiety could also influence the color and switching characteristics of the resulting polymer. pkusz.edu.cn

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Field

A comprehensive search of scientific databases and literature yields no specific studies centered on Bis(5-chlorothiophen-3-yl)ethane-1,2-dione. Its contribution to the field, therefore, remains largely theoretical at this stage. The compound's structure, featuring two 5-chlorothiophen-3-yl groups attached to an ethane-1,2-dione linker, suggests potential applications in materials science and medicinal chemistry, areas where thiophene (B33073) derivatives have shown considerable promise. researchgate.netnumberanalytics.com The presence of the electron-withdrawing chlorine atoms and the conjugated dione (B5365651) system could impart interesting electronic and photochemical properties.

Unaddressed Research Questions and Open Challenges in Dione and Thiophene Chemistry

The chemistry of diones and thiophenes, while mature, still presents numerous unanswered questions. A significant challenge lies in the selective functionalization of thiophene rings, particularly in polysubstituted systems. derpharmachemica.com For a molecule like this compound, questions regarding the influence of the chloro-substituents on the reactivity of the thiophene ring and the dione bridge are pertinent.

Open challenges that this compound could help address include:

Understanding Structure-Property Relationships: How do the positions of the chloro-substituents and the linkage to the dione core affect the compound's photophysical properties, such as absorption and emission spectra?

Reactivity and Stability: What is the stability of the compound under various conditions (e.g., thermal, photochemical)? How does the dione moiety influence the reactivity of the thiophene rings towards further substitution or polymerization?

Complexation and Coordination Chemistry: Can the dione and the sulfur atoms of the thiophene rings act as ligands for metal ions, leading to the formation of novel coordination polymers or catalysts?

Prospective Research Avenues and Innovative Applications

The unique structure of this compound opens up several promising avenues for future research and potential applications.

Organic Electronics: Thiophene-based materials are renowned for their use in organic semiconductors. researchgate.net The introduction of a dione linker and chlorine atoms could modulate the electronic band gap and charge transport properties, making this compound a candidate for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ontosight.ai

Photosensitizers and Photodynamic Therapy: The α-dicarbonyl motif is a known photosensitizing group. Upon excitation with light, it can generate reactive oxygen species. This property could be exploited in photodynamic therapy for the treatment of cancer or in photocatalysis.

Medicinal Chemistry: Thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgnih.govresearchgate.neteprajournals.com The presence of two thiophene units and the dione linker could lead to compounds with enhanced or novel pharmacological profiles. Screening for its biological activity against various cell lines and pathogens would be a logical first step.

Polymer Chemistry: The molecule could serve as a monomer for the synthesis of novel conjugated polymers. Polymerization through the thiophene rings could lead to materials with interesting optical and electronic properties.

Broader Scientific Impact and Interdisciplinary Collaborations

The study of this compound has the potential for significant broader scientific impact through interdisciplinary collaborations.

Chemistry and Materials Science: Collaboration between synthetic organic chemists and materials scientists would be crucial for synthesizing the compound and its derivatives, and for characterizing their material properties.

Chemistry and Biology/Medicine: Partnerships with biologists and medicinal chemists would be essential to explore the compound's potential as a therapeutic agent. This would involve in vitro and in vivo testing to determine its efficacy and mechanism of action.

Computational and Experimental Chemistry: Theoretical chemists could perform computational studies to predict the compound's electronic structure, spectral properties, and reactivity. These predictions would guide experimental efforts and provide deeper insights into the observed phenomena.

Q & A

Q. What synthetic routes are commonly employed to prepare Bis(5-chlorothiophen-3-yl)ethane-1,2-dione, and how can reaction conditions be optimized?

The synthesis typically involves coupling 5-chlorothiophene derivatives with ethane-1,2-dione precursors. Key steps include:

  • Catalyst Selection : Transition metal catalysts (e.g., nickel complexes, as seen in phosphine-ligand systems ) may enhance coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents like DMF or THF are often used to stabilize intermediates.
  • Temperature Control : Reactions are typically conducted at 80–100°C to balance reactivity and side-product formation.
  • Purification : Column chromatography or recrystallization is recommended to isolate the product, with purity verified via HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm molecular structure, with thiophene protons appearing as distinct doublets (δ 6.8–7.2 ppm) .
    • IR : Strong C=O stretches (~1700 cm1^{-1}) and C-Cl stretches (~600 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 328.94).
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereoelectronic properties .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
  • Disposal : Follow EPA guidelines for halogenated organic waste, using licensed hazardous waste contractors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Cross-Validation : Compare NMR data with computational models (DFT or ab initio calculations) to verify peak assignments.
  • Dynamic Effects : Consider tautomerism or conformational flexibility, which may cause splitting in 1^1H NMR spectra.
  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., incomplete chlorination or dimerization) that skew results .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing :
    • Thermal Stress : Heat samples to 40–60°C and monitor degradation via TGA/DSC .
    • pH Stress : Expose the compound to buffered solutions (pH 1–13) and quantify decomposition products using UV-Vis spectroscopy.
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under standard storage conditions .

Q. How can this compound be utilized in materials science applications, such as organic electronics?

  • Ligand Design : Its electron-deficient thiophene rings make it a candidate for coordinating transition metals in catalytic systems .
  • Polymer Synthesis : Incorporate into conjugated polymers via Suzuki-Miyaura coupling to enhance charge transport properties.
  • Photophysical Studies : Measure fluorescence quantum yields to assess suitability for OLEDs or sensors .

Q. What experimental approaches are recommended for investigating the compound’s reactivity in cross-coupling reactions?

  • Screening Ligands : Test phosphine ligands (e.g., dicyclohexylphosphine ) to optimize catalytic activity in Heck or Sonogashira reactions.
  • Mechanistic Probes : Use isotopic labeling (13^{13}C or 2^{2}H) to track bond formation/cleavage in situ.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to elucidate rate-determining steps .

Methodological Notes

  • Data Reproducibility : Document batch-specific variations (e.g., solvent traces, humidity) that may impact results .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving biological or environmental exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.